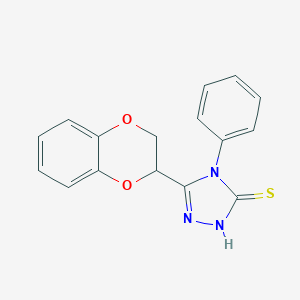

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

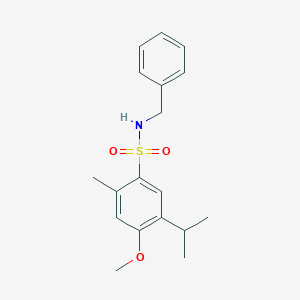

This compound is a triazole derivative with a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities . The 2,3-dihydro-1,4-benzodioxin moiety is a type of ether that is often found in various pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin moiety could potentially be formed through a cyclization reaction involving a catechol derivative .Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring attached to a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a triazole derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions. The 2,3-dihydro-1,4-benzodioxin moiety might also undergo reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring might contribute to its potential biological activity. The 2,3-dihydro-1,4-benzodioxin moiety might influence its solubility and stability .Aplicaciones Científicas De Investigación

Application 1: Antibacterial Agents

- Summary of the Application: Compounds that combine sulfonamide and benzodioxane fragments have been fabricated and tested for their antibacterial potential .

- Methods of Application or Experimental Procedures: The structures of these sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . Their antibacterial potential was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis .

- Results or Outcomes: The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Application 2: Therapeutic Agents for Alzheimer’s Disease

- Summary of the Application: Compounds that combine 1,4-Benzodioxin and sulfonamide fragments have been synthesized as potential therapeutic agents for Alzheimer’s disease .

- Methods of Application or Experimental Procedures: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting compound was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .

- Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .

Safety And Hazards

Propiedades

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPIZVRBKFHAIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)

![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)